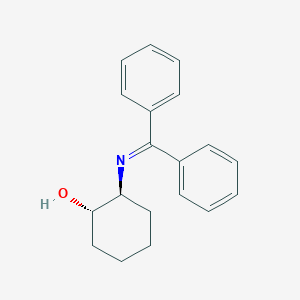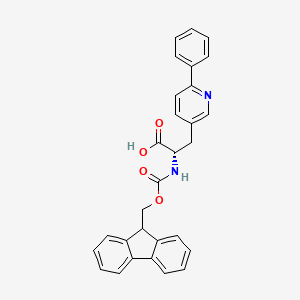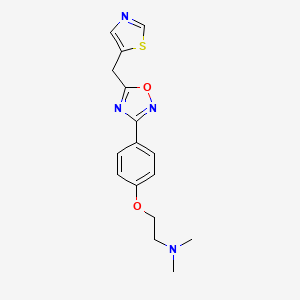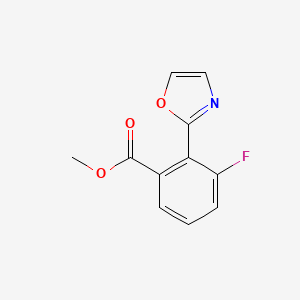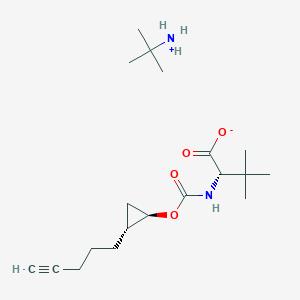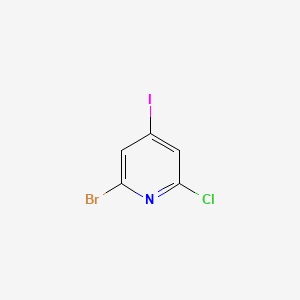
2-Bromo-6-chloro-4-iodopyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-chloro-4-iodopyridine is a halogenated pyridine derivative. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and material sciences. The presence of multiple halogen atoms in this compound makes it a valuable intermediate in organic synthesis, particularly in the development of complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-chloro-4-iodopyridine typically involves halogenation reactions. One common method is the sequential halogenation of pyridine derivatives. For instance, starting with 2-chloropyridine, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. Subsequently, iodination can be performed using iodotrimethylsilane .
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for yield and purity, employing catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-6-chloro-4-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Cross-Coupling Reactions: This compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Stille couplings, facilitated by palladium or nickel catalysts.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or lithium diisopropylamide (LDA) in polar aprotic solvents.
Cross-Coupling: Palladium or nickel catalysts with ligands such as triphenylphosphine in the presence of bases like potassium carbonate.
Major Products:
- Substituted pyridines with various functional groups.
- Coupled products with aryl or alkyl groups.
Aplicaciones Científicas De Investigación
2-Bromo-6-chloro-4-iodopyridine is utilized in various scientific research applications:
Chemistry: As a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Used in the development of bioactive compounds and pharmaceuticals.
Industry: Employed in the production of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 2-Bromo-6-chloro-4-iodopyridine in chemical reactions involves the reactivity of its halogen atoms. The presence of bromine, chlorine, and iodine allows for selective functionalization at different positions on the pyridine ring. This selective reactivity is exploited in various synthetic transformations, enabling the formation of diverse chemical structures .
Comparación Con Compuestos Similares
2-Bromo-4-iodopyridine: Similar in structure but lacks the chlorine atom, leading to different reactivity and applications.
2-Chloro-6-iodopyridine:
2-Amino-6-bromopyridine: Contains an amino group instead of iodine, resulting in different chemical properties and applications.
Uniqueness: 2-Bromo-6-chloro-4-iodopyridine is unique due to the presence of three different halogen atoms, which provides a versatile platform for various chemical modifications. This multi-halogenated structure allows for selective reactions that are not possible with simpler halogenated pyridines.
Propiedades
Fórmula molecular |
C5H2BrClIN |
|---|---|
Peso molecular |
318.34 g/mol |
Nombre IUPAC |
2-bromo-6-chloro-4-iodopyridine |
InChI |
InChI=1S/C5H2BrClIN/c6-4-1-3(8)2-5(7)9-4/h1-2H |
Clave InChI |
MOBVVSVLPHFOPI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1Cl)Br)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


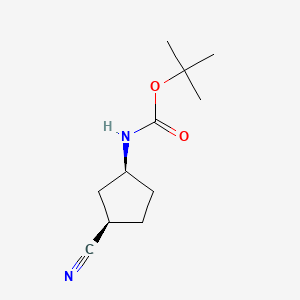

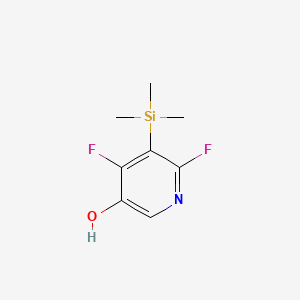

![2-methoxy-N-((5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-3-yl)methyl)ethanamine hydrochloride](/img/structure/B14044654.png)
